8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane
Description
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core substituted at the 8-position with a 1-methylpyrazole moiety. The pyrazole group, a common pharmacophore in medicinal chemistry, contributes to hydrogen bonding and π-π interactions, making this compound of interest in drug discovery, particularly for targeting enzymes or receptors where heterocyclic motifs are critical .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H17N3/c1-14-6-3-10(13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3 |
InChI Key |
PXDIRHOCWRYTOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CNCC23CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane typically involves the condensation of a pyrazole derivative with an appropriate spirocyclic precursor. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 6-azaspiro[3.4]octane-1,3-dione under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, typically using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with DNA and various cellular proteins, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane with structurally related spirocyclic compounds:
Key Observations:
- Core Rigidity vs. Flexibility : The 6-azaspiro[3.4]octane core (target compound) lacks the additional nitrogen in 2,6-diazaspiro analogs (e.g., 6d , 12 ), reducing basicity and hydrogen-bonding capacity. This may influence solubility and target engagement .
- Substituent Impact: Pyrazole vs. Methylsulfonyl vs. Benzyl: Methylsulfonyl in 17 enhances antitubercular potency (MIC <0.05 μg/mL), suggesting electron-withdrawing groups improve activity against Mycobacterium tuberculosis . The target compound’s methylpyrazole may prioritize kinase or anti-inflammatory targets instead .
- Synthetic Efficiency: Yields for diazaspiro analogs range from 74% (12) to 138% (17), the latter attributed to optimized purification.
Commercial and Patent Landscape
- Patent Relevance : The ethyl carboxylate-pyrazole-spiro compound in highlights industrial interest in spiro-pyrazole hybrids for drug development, likely due to their balanced pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
